6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
6-Chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-phenyl-2H-chromen-2-one, which is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2,3,5,6-tetramethylphenol in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to modify the chromenone core.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2H-chromen-2-one: Lacks the chlorine and methoxy substituents.
6-Chloro-4-phenyl-2H-chromen-2-one: Lacks the methoxy substituent.
7-Methoxy-4-phenyl-2H-chromen-2-one: Lacks the chlorine substituent.
Uniqueness
6-Chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one is unique due to the presence of both the chlorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H23ClO3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
6-chloro-4-phenyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H23ClO3/c1-15-10-16(2)18(4)22(17(15)3)14-29-25-13-24-21(11-23(25)27)20(12-26(28)30-24)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3 |
InChI Key |
DCBHXAQDNHDBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)C)C |
Origin of Product |
United States |
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